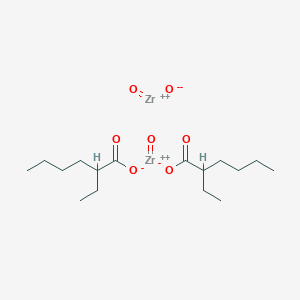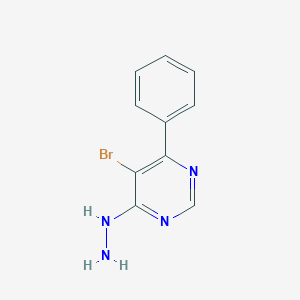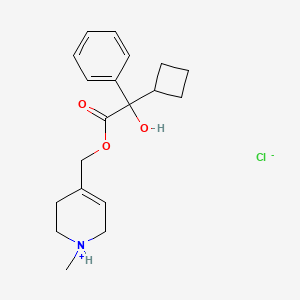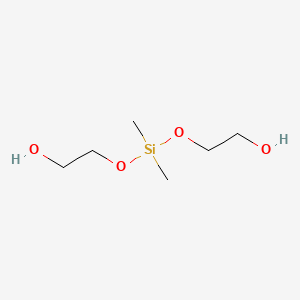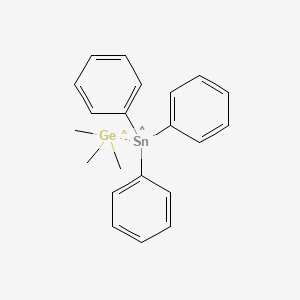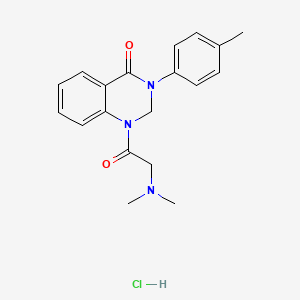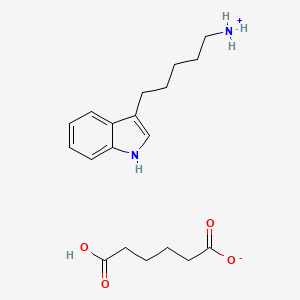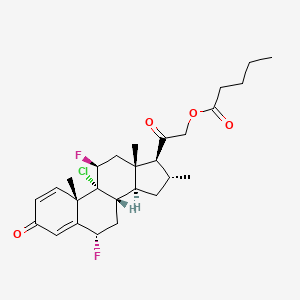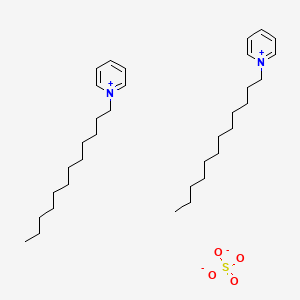
Pyridine, 2,6-dimethyl-4-(alpha-(2-(dimethylamino)ethyl)benzyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine is a complex organic compound that features a pyridine ring substituted with dimethyl groups, a phenyl ring, and a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine typically involves multi-step organic reactions. One common approach is the alkylation of 2,6-dimethylpyridine with a suitable halide, followed by the introduction of the dimethylamino group through reductive amination. The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent choice and purification steps are also critical to ensure the final product meets the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2,6-dimethylpyridine: A simpler analog without the phenyl and dimethylamino groups.
N,N-dimethyl-3-phenylpropan-1-amine: Lacks the pyridine ring.
3-phenylpropan-1-amine: A basic structure without the pyridine and dimethyl groups.
Uniqueness
3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties
Propiedades
Número CAS |
101737-54-6 |
|---|---|
Fórmula molecular |
C18H24N2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C18H24N2/c1-14-12-17(13-15(2)19-14)18(10-11-20(3)4)16-8-6-5-7-9-16/h5-9,12-13,18H,10-11H2,1-4H3 |
Clave InChI |
MIWMXHBIPQPCHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C)C(CCN(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


